2-amino-3-chloro-4-methoxybenzoic acid
Description
2-Amino-3-chloro-4-methoxybenzoic acid (CAS: 7206-70-4) is a substituted benzoic acid derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . Its structure features an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 3, and a methoxy group (-OCH₃) at position 4 on the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of prokinetic agents and receptor-targeted drugs .
The substituent arrangement confers unique physicochemical properties. The amino group enhances solubility in polar solvents, while the electron-withdrawing chlorine and methoxy groups influence the acidity of the carboxylic acid moiety (pKa ~2.5–3.5, estimated based on analogous benzoic acids).
Properties
CAS No. |
1180495-74-2 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methylation Protocol
A widely adopted method involves the methylation of 2-amino-3-chlorobenzoic acid under alkaline conditions:
-
Dissolution : The precursor (30 g, 0.175 mol) is dissolved in DMF (150 g) at 15–25°C.
-
Alkali Addition : Mineral alkali (e.g., 17.3 g of potassium carbonate) is added to deprotonate the carboxylic acid group, facilitating nucleophilic attack.
-
Methylation : Methyl sulfate (22.4 g, 0.178 mol) is dripped into the cooled mixture (5–10°C) to minimize side reactions.
-
Reaction Completion : Stirring at room temperature for 4–8 hours ensures complete esterification.
-
Workup : Filtration and washing with water yield the crude product, which is vacuum-dried to achieve 95% purity.
Key Data :
Catalytic Hydrogenation of Nitro Intermediates
An alternative route involves reducing nitro groups to amines using hydrogenation. A patent-pending method for a structurally analogous compound highlights the utility of Raney nickel under hydrogen pressure:
-
Substrate Preparation : 2-(4-Chloro-3-nitrobenzoyl) benzoic acid (100 g, 0.33 mol) is suspended in ethyl acetate (600 g).
-
Catalyst Loading : Raney nickel (10 g, 20% water content) is added to the autoclave.
-
Hydrogenation : Reaction at 35°C under 1.0 MPa H₂ for 3 hours reduces the nitro group to an amine.
-
Isolation : Filtration and solvent evaporation yield 86.4 g (95% yield) of the target amine.
This method’s efficiency stems from the synergistic effects of ethyl acetate’s low polarity and Raney nickel’s high surface area, which suppress over-reduction.
Solvent and Temperature Optimization
Solvent Selection
Polar aprotic solvents like DMF , N-methylpyrrolidone (NMP) , and ethyl acetate are pivotal for reaction homogeneity and catalyst activity:
Temperature Control
-
Methylation : Conducted at 5–10°C to prevent dimethylation or hydrolysis of the methylating agent.
-
Hydrogenation : Optimal at 25–55°C; higher temperatures accelerate reaction but risk catalyst deactivation.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Methylation | Short reaction time (4–8 h) | Requires toxic methylating agents | 95% |
| Catalytic Hydrogenation | High selectivity, reusable catalyst | High-pressure equipment needed | 95% |
The hydrogenation route offers sustainability through catalyst reuse (up to 10 cycles), whereas methylation excels in scalability.
Mechanistic Insights
The methylation mechanism proceeds via nucleophilic acyl substitution :
-
Deprotonation of the carboxylic acid by mineral alkali forms a carboxylate anion.
-
Methyl sulfate acts as an electrophile, transferring a methyl group to the oxygen nucleophile.
-
Elimination of sulfate yields the methyl ester, which is hydrolyzed to the methoxy group under acidic workup.
In hydrogenation, Raney nickel facilitates H₂ dissociation, enabling sequential nitro group reduction to amine without affecting adjacent chloro substituents .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Scientific Research Applications
2-amino-3-chloro-4-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and methoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Derivatives
2-Amino-4-Chlorobenzoic Acid
- Molecular Formula: C₇H₆ClNO₂
- Substituents : -NH₂ (position 2), -Cl (position 4)
- Molecular Weight : 171.57 g/mol
- Melting Point : 119°C
- Key Differences: Lacks the methoxy group at position 4. Exhibits weaker intermolecular hydrogen bonding due to the absence of -OCH₃, resulting in a lower melting point. Used in synthesizing quinazolinones, which exhibit antibacterial and anticancer activities .
4-Amino-2-Chlorobenzoic Acid
Pharmacologically Active Derivatives
ML10302 and SR59768 (Esters of 4-Amino-5-Chloro-2-Methoxybenzoic Acid)
- Molecular Formulas : ML10302 (C₁₇H₂₀ClN₃O₃), SR59768 (C₁₇H₂₀ClN₃O₄)
- Key Features :
- Comparison with Target Compound: The parent acid (4-amino-5-chloro-2-methoxybenzoic acid) shares a methoxy group at position 2 but differs in chloro and amino group positions (5-Cl and 4-NH₂ vs. 3-Cl and 2-NH₂ in the target compound). Pharmacological Insight: ML10302 and SR59768 mimic cisapride’s prokinetic action but lack cardiac side effects (e.g., QTc prolongation), highlighting the role of esterification and substituent positioning in receptor selectivity .
Hydroxy and Methyl Substituted Analogues
2-Amino-4-Chloro-3-Hydroxybenzoic Acid
- Molecular Formula: C₇H₆ClNO₃
- Substituents : -NH₂ (position 2), -Cl (position 4), -OH (position 3)
- Molecular Weight : 187.58 g/mol
- Key Differences :
4-Chloro-3-Methylbenzoic Acid
- Molecular Formula : C₈H₇ClO₂
- Substituents : -Cl (position 4), -CH₃ (position 3)
- Molecular Weight : 170.59 g/mol
- Key Differences: Lacks amino and methoxy groups, reducing solubility and reactivity. The methyl group enhances lipophilicity, making it suitable for hydrophobic drug formulations .
Structural and Pharmacological Implications
Substituent Effects on Physicochemical Properties
- Amino Group: Enhances solubility and participation in hydrogen bonding.
- Chlorine : Electron-withdrawing effect decreases carboxylic acid pKa, favoring ionization at physiological pH.
- Methoxy vs. Hydroxy : Methoxy groups increase lipophilicity, whereas hydroxy groups improve water solubility but reduce metabolic stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-chloro-4-methoxybenzoic acid, considering regioselectivity and protecting group strategies?
- Methodology :
-
Regioselective Chlorination : Start with 4-methoxybenzoic acid. Introduce the amino group via nitration followed by reduction, ensuring protection of the carboxylic acid to avoid side reactions. Chlorination at the 3-position can be achieved using or under controlled conditions to prevent over-substitution .
-
Coupling Reactions : Utilize triazine-based intermediates (e.g., from ) for regioselective functionalization. For example, coupling with 4-methoxyphenyl groups via nucleophilic aromatic substitution under basic conditions (e.g., KCO, DMF, 45°C) .
-
Protection Strategies : Use tert-butyl esters to protect the carboxylic acid during amination or chlorination steps, followed by acidic deprotection (e.g., TFA) .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 75% | |
| Chlorination | Cl, FeCl, 50°C | 82% | |
| Deprotection | TFA, DCM, rt | 95% |
Q. How can HPLC and NMR spectroscopy confirm the purity and structure of 2-amino-3-chloro-4-methoxybenzoic acid?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Monitor retention time (~8.2 min) and compare to standards. Purity >98% is typical for research-grade material .
- NMR : NMR (DMSO-d): δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy singlet), δ 12.5 ppm (carboxylic acid). NMR confirms substituent positions via carbonyl (δ 168 ppm) and quaternary carbons .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives of 2-amino-3-chloro-4-methoxybenzoic acid?
- Methodology :
- Comparative Assays : Standardize bioactivity tests (e.g., MIC for antimicrobial activity) across labs using the same bacterial strains (e.g., E. coli ATCC 25922) and concentrations (10–100 µM) .
- Meta-Analysis : Aggregate data from studies like (showing substituted benzoic acids' antimicrobial profiles) and (docking studies) to identify structure-activity trends. For example, methoxy groups enhance membrane permeability, while chloro groups increase electrophilicity .
Q. How can computational methods predict the reactivity and interaction mechanisms of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The 3-chloro and 4-methoxy groups show hydrophobic interactions with active-site residues (e.g., Val349, Tyr355) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Frontier molecular orbital analysis (HOMO-LUMO gap ~4.5 eV) predicts nucleophilic attack at the chloro position .
Q. What are the challenges in scaling up the synthesis of 2-amino-3-chloro-4-methoxybenzoic acid for preclinical studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
